Cas no 2679940-63-5 (rac-benzyl N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]carbamate)
rac-benzyl N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]carbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-28291041
- 2679940-63-5
- rac-benzyl N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]carbamate
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- Inchi: 1S/C12H14ClNO4S/c13-10-7-19(16,17)8-11(10)14-12(15)18-6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15)/t10-,11-/m1/s1
- InChI Key: SDLSNWISSFHCKT-GHMZBOCLSA-N
- SMILES: Cl[C@@H]1CS(C[C@H]1NC(=O)OCC1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 303.0332068g/mol
- Monoisotopic Mass: 303.0332068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 414
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 80.8Ų
rac-benzyl N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28291041-0.05g |
rac-benzyl N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]carbamate |
2679940-63-5 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28291041-0.1g |
rac-benzyl N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]carbamate |
2679940-63-5 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28291041-0.25g |
rac-benzyl N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]carbamate |
2679940-63-5 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28291041-0.5g |
rac-benzyl N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]carbamate |
2679940-63-5 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28291041-1.0g |
rac-benzyl N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]carbamate |
2679940-63-5 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28291041-2.5g |
rac-benzyl N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]carbamate |
2679940-63-5 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28291041-5.0g |
rac-benzyl N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]carbamate |
2679940-63-5 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
| Enamine | EN300-28291041-10.0g |
rac-benzyl N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]carbamate |
2679940-63-5 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 |
rac-benzyl N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]carbamate Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on rac-benzyl N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]carbamate
Recent Advances in the Study of rac-Benzyl N-[(3R,4S)-4-Chloro-1,1-dioxo-1lambda6-thiolan-3-yl]carbamate (CAS: 2679940-63-5)
The compound rac-benzyl N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]carbamate (CAS: 2679940-63-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique sulfolane-derived structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, providing valuable insights for drug development.
One of the key advancements in the study of this compound is its role as a chiral intermediate in the synthesis of biologically active molecules. Researchers have developed efficient stereoselective synthetic routes to produce rac-benzyl N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]carbamate with high enantiomeric purity. These synthetic methodologies have been optimized to improve yield and scalability, making the compound more accessible for further pharmacological evaluations.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated that rac-benzyl N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]carbamate exhibits potent inhibitory effects on specific enzymatic targets. For instance, it has been shown to modulate the activity of proteases involved in inflammatory pathways, suggesting potential applications in the treatment of chronic inflammatory diseases. Additionally, preliminary data indicate that this compound may have antiviral properties, particularly against RNA viruses, although further studies are required to elucidate its exact mechanism of action.
The pharmacokinetic profile of rac-benzyl N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]carbamate has also been a focus of recent research. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) properties, revealing favorable bioavailability and stability under physiological conditions. These findings support its potential as a lead compound for further drug development.
Despite these promising results, challenges remain in the clinical translation of rac-benzyl N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]carbamate. Issues such as toxicity, selectivity, and off-target effects need to be addressed through comprehensive preclinical studies. Future research directions may include structural optimization to enhance its therapeutic index and the exploration of its synergistic effects with other drugs.
In conclusion, rac-benzyl N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]carbamate (CAS: 2679940-63-5) represents a promising candidate in the field of medicinal chemistry. Its unique chemical structure and diverse biological activities make it a valuable subject for ongoing and future research. Continued efforts in synthetic optimization, mechanistic studies, and preclinical evaluations will be crucial in unlocking its full therapeutic potential.
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